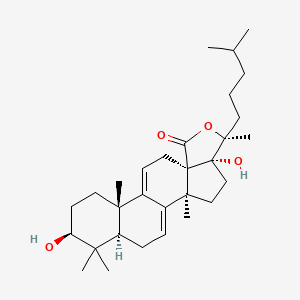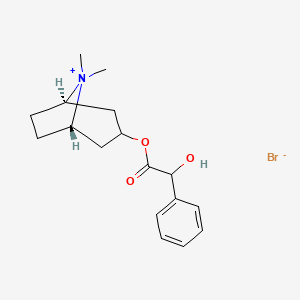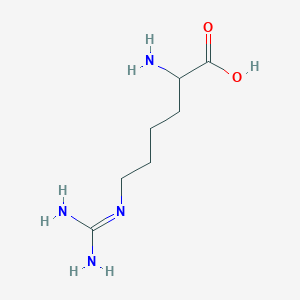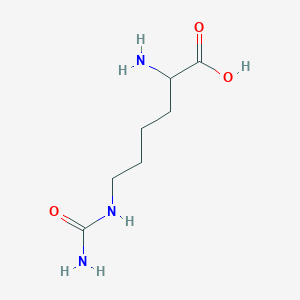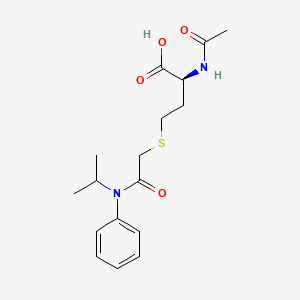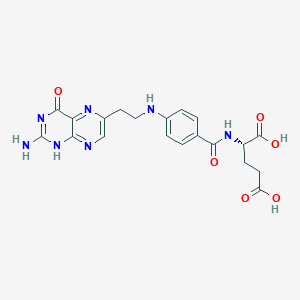![molecular formula C22H37NO3 B1673406 N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide CAS No. 383418-30-2](/img/structure/B1673406.png)
N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide
Descripción general
Descripción
“N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide”, also known as HPA-12, is a ceramide analog . It has an empirical formula of C22H37NO3 and a molecular weight of 363.53 .
Physical And Chemical Properties Analysis
HPA-12 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Application in Antiviral and Antibacterial Research
Specific Scientific Field
This application falls under the field of Microbiology and Virology .
Summary of the Application
HPA-12 has been found to possess antiviral and antibacterial properties. It has been used in studies against the growth of hepatitis C virus (HCV) and the obligate intracellular bacteria Chlamydiae in cultured human cells .
Methods of Application
HPA-12 is a ceramide (Cer)-trafficking inhibitor that was first discovered and synthesized by Hanada and Kobayashi et al . Ceramide is synthesized in the endoplasmic reticulum (ER) and is transported to the Golgi apparatus, where it is converted to sphingomyelin, by means of the ceramide transport protein (CERT). HPA-12 inhibits the CERT .
Results or Outcomes
The inhibition of CERT by HPA-12 has shown promising results in the field of antiviral and antibacterial research. It has been found to inhibit the replication of HCV and the growth of Chlamydiae in cultured human cells .
Application in Cancer Research
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
HPA-12 has been used in cancer research, particularly in studies related to the resensitization of cancer cells to chemotherapeutic agents .
Methods of Application
The method of application is similar to the one mentioned above. HPA-12 inhibits CERT, which results in the resensitization of cancer cells to chemotherapeutic agents such as paclitaxel .
Results or Outcomes
The inhibition of CERT results in the resensitization of cancer cells to chemotherapeutic agents. This suggests that HPA-12 could potentially be used in anticancer chemotherapy .
Propiedades
IUPAC Name |
N-[(2R,4S)-1,4-dihydroxy-4-phenylbutan-2-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26)/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAKBKAOFSILDC-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H](C[C@@H](C1=CC=CC=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



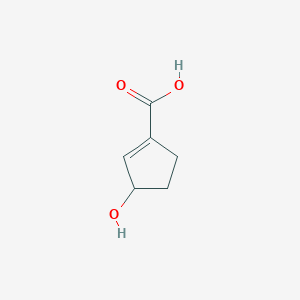
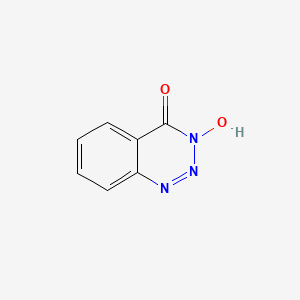
![2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1673328.png)
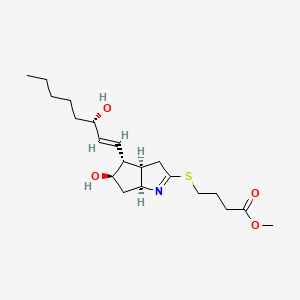
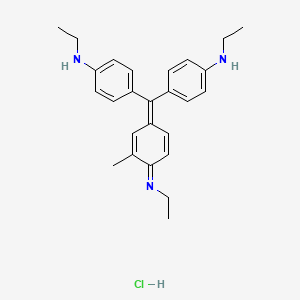
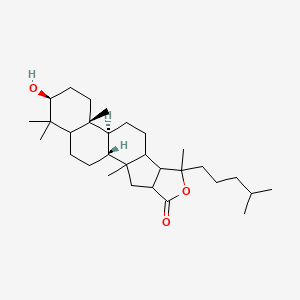
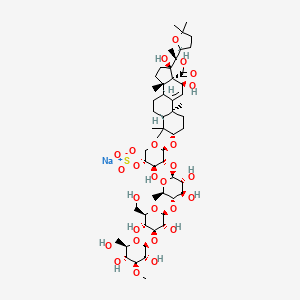
![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)
